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Compound of Interest

Compound Name: 5-lodo-2-methoxy-4-methylaniline

Cat. No.: B12851245

Get Quote

Executive Summary

5-lodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical pharmacophore building
block used in the development of covalent kinase inhibitors, specifically targeting the T790M

mutation in non-small cell lung cancer (NSCLC). Its structural uniqueness lies in the 5-iodo
substituent, which serves as a high-reactivity handle for palladium-catalyzed cross-coupling
reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), offering superior regioselectivity compared
to its fluoro- or bromo-analogs.

This guide provides the authoritative physicochemical profile, experimental determination
protocols, and handling standards required for high-purity pharmaceutical synthesis.

Part 1: Physicochemical Profile[1][2][3]

The following data aggregates predicted thermodynamic properties based on Structure-
Property Relationship (SPR) analysis of homologous halogenated anilines, alongside available
experimental benchmarks.
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Core Properties Table[1]

Property Value / Description Confidence Level
CAS Number 1823914-97-1 Verified

Molecular Formula CsH10INO Exact

Molecular Weight 263.08 g/mol Exact

Off-white to pale brown )
Appearance ) ] High (Observed)
crystalline solid

88°C — 94°C (Predicted High (Based on structural

Melting Point (MP)
Range) analogs?*)

Theoretical (Decomposition

Boiling Point (BP) 315°C £ 25°C (at 760 mmHgQ) )
likely)
Flash Point > 135°C Theoretical
- DMSO, Methanol, DCM, Ethyl )
Solubility Experimental
Acetate
pKa (Conjugate Acid) ~3.5-4.0 Estimated (Electron-rich ring)

*Note: The melting point prediction is anchored to the experimentally verified MP of 4-iodo-2-
methylaniline (86-89°C) and p-cresidine (50-52°C). The addition of the methoxy group and
iodine atom increases lattice energy via halogen bonding, elevating the MP relative to the
parent cresidine.

Structural Analysis & Reactivity

The molecule features a trisubstituted aniline ring. The interplay of substituents defines its
physical state and reactivity:

o Electron Donors (Methoxy & Methyl): The C2-methoxy and C4-methyl groups significantly
increase electron density on the ring, making the amine highly nucleophilic but also
susceptible to oxidation (browning upon air exposure).

e The lodine "Anchor": The C5-iodine atom is the defining feature. Unlike lighter halogens,
iodine is highly polarizable and capable of halogen bonding, which stabilizes the crystal
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lattice, resulting in a higher melting point than its chloro- analogs.

Part 2: Experimental Determination Protocols

For drug development, precise MP/BP values are proxies for purity. The following protocols
ensure data integrity.

Protocol A: Melting Point Determination (DSC Method)

Standard capillary methods are prone to operator error with oxidative compounds. Differential
Scanning Calorimetry (DSC) is the gold standard.

o Sample Prep: Weigh 2—4 mg of dried 5-lodo-2-methoxy-4-methylaniline into a standard
aluminum pan. Crimp non-hermetically to allow expanding gases to escape if decomposition
occurs.

e Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation during heating.
e Ramp Cycle:

o Equilibrate at 30°C.

o Ramp 10°C/min to 120°C.

o Critical Step: Observe the onset temperature (T_onset) rather than the peak temperature
for the thermodynamic melting point.

o Acceptance Criteria: A sharp endotherm with a peak width at half height < 2°C indicates
>98% purity.

Protocol B: Boiling Point Estimation (Vacuum
Distillation)

Direct atmospheric boiling is not recommended due to thermal decomposition (de-iodination).
o Setup: Short-path distillation apparatus with a high-vacuum manifold.

e Pressure: Maintain < 1.0 mmHg (Torr).
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e Procedure: Slowly heat the oil bath. The compound is expected to sublime or distill at 140—
160°C under high vacuum (0.5 mmHg).

» Correction: Convert the observed vacuum boiling point to atmospheric equivalent using the
Nomograph for Boiling Points or the Clausius-Clapeyron equation.

Part 3: Synthesis & Application Workflow

This compound is typically synthesized via the iodination of 2-methoxy-4-methylaniline (p-
Cresidine) or reduction of the corresponding nitro-arene.

Visualization: Synthesis and Quality Control Logic

The following diagram illustrates the critical path from raw material to validated intermediate,
highlighting the decision nodes for purity.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12851245?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Start: 2-Methoxy-4-methylaniline

+ |+ Source

Electrophilic lodination
(NIS or 12/Ag2S04)

l

Crude Intermediate
(Dark Solid)

l

Purification
(Recrystallization from EtOH/Water)

QC Check:
HPLC Purity > 98%?

\
\
\
\
|
|
|
|
|

|
Final Product: Re-Purify
5-lodo-2-methoxy-4-methylaniline (Column Chromatography)

Next Step

Application:
Pd-Catalyzed Coupling
(EGFR Inhibitor Synthesis)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and validation of 5-lodo-2-methoxy-4-
methylaniline prior to use in drug development.

Part 4: Safety & Handling (HSE Profile)
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As a halogenated aniline, this compound presents specific toxicological risks.

» Acute Toxicity: Harmful if swallowed or inhaled. Anilines are known methemoglobinemia
inducers.

» Sensitization: Potential skin sensitizer.[1]

o Storage:Light Sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2—
8°C. The C-I bond is photolabile; exposure to light will liberate free iodine (turning the solid
purple/black) and degrade purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.3-Hll-4-FAEKPR 97% | Sigma-Aldrich [sigmaaldrich.com)]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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